1H-Pyrimido[5,4-c]azepine (9CI)

Physicochemical Characterization Building Block Selection Process Chemistry

1H-Pyrimido[5,4-c]azepine (9CI) (CAS 130643-28-6), also named 6H-pyrimido[5,4-c]azepine, is an aromatic bicyclic heterocycle with molecular formula C8H7N3 and a molecular weight of 145.16 g/mol, composed of a pyrimidine ring ortho-fused to a seven-membered azepine ring. This compound belongs to the pyrimidoazepine class, a family of nitrogen-containing fused scaffolds that have drawn considerable attention in medicinal chemistry as core structures for kinase inhibitors, GPCR ligands, and antimetabolite chemotherapeutics.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 130643-28-6
Cat. No. B590968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrimido[5,4-c]azepine (9CI)
CAS130643-28-6
Synonyms1H-Pyrimido[5,4-c]azepine (9CI)
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CNC=C2C=NC=NC2=C1
InChIInChI=1S/C8H7N3/c1-2-8-7(4-9-3-1)5-10-6-11-8/h1-6,9H
InChIKeyWJOUHRVVWOCGCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrimido[5,4-c]azepine (9CI) CAS 130643-28-6: A Heterocyclic Fused Scaffold for Medicinal Chemistry and Drug Discovery Procurement


1H-Pyrimido[5,4-c]azepine (9CI) (CAS 130643-28-6), also named 6H-pyrimido[5,4-c]azepine, is an aromatic bicyclic heterocycle with molecular formula C8H7N3 and a molecular weight of 145.16 g/mol, composed of a pyrimidine ring ortho-fused to a seven-membered azepine ring . This compound belongs to the pyrimidoazepine class, a family of nitrogen-containing fused scaffolds that have drawn considerable attention in medicinal chemistry as core structures for kinase inhibitors, GPCR ligands, and antimetabolite chemotherapeutics [1]. The [5,4-c] fusion pattern places the azepine nitrogen at a position that generates a unique hydrogen-bond donor/acceptor arrangement distinct from other pyrimidoazepine regioisomers, rendering this scaffold particularly valuable for structure-based drug design and diversity-oriented synthesis programs [2].

Procurement Risk of 1H-Pyrimido[5,4-c]azepine (9CI): Why Isomeric Pyrimidoazepines Are Not Interchangeable Building Blocks


In research supply chains, purchasers may be tempted to substitute 1H-pyrimido[5,4-c]azepine (9CI) with other pyrimidoazepine regioisomers such as 5H-pyrimido[4,5-b]azepine (CAS 18549-67-2) or 9H-pyrimido[4,5-b]azepine (CAS 40827-24-5) due to their identical molecular formula (C8H7N3) and molecular weight. However, the fusion topology dictates the spatial orientation of hydrogen-bond donor/acceptor atoms, the electronic distribution across the π-system, and the sites available for electrophilic or nucleophilic functionalization . The [5,4-c] isomer presents a distinct NH orientation at the azepine ring position 6, which directly affects its reactivity in N-alkylation, cross-coupling, and cycloaddition reactions compared to the [4,5-b] isomers where the NH is at position 5 or 9. Such differences have been shown to produce divergent regioselective outcomes in downstream synthetic sequences, as demonstrated by the successful use of the [5,4-c] scaffold in intramolecular 1,3-dipolar cycloadditions to generate pyrimidoazepinone intermediates for folic acid analogue synthesis—a transformation that cannot be replicated with other regioisomers due to the geometric constraints imposed by the fusion pattern [1]. The quantitative evidence below substantiates why this specific compound must be specified by CAS number in procurement workflows.

Quantitative Differentiation Evidence for 1H-Pyrimido[5,4-c]azepine (9CI) Relative to Closest Pyrimidoazepine Analogs


Aromatic vs. Partially Saturated Pyrimidoazepine Scaffolds: Density, Refractive Index, and Boiling Point Differentiation

1H-Pyrimido[5,4-c]azepine (9CI) is a fully aromatic scaffold, whereas commercially available analogs such as 5,6,7,8-tetrahydro-1H-pyrimido[4,5-b]azepine (CAS 27228-52-0) are partially saturated. This structural difference results in substantially different physicochemical properties that impact handling, purification, and reactivity. The aromatic [5,4-c] isomer exhibits a calculated density of 1.227 g/cm³, which is 12.3% higher than the 1.093 g/cm³ density of the tetrahydro-[4,5-b] analog . The refractive index of 1.656 for the target compound indicates significantly higher electronic polarizability compared to the 1.536 refractive index of the partially saturated comparator (a 7.8% increase), reflecting the extended π-conjugation present in the fully aromatic system . The boiling point of 321 °C at 760 mmHg for the target is 10 °C higher than the 311.4 °C of the tetrahydro analog, consistent with stronger intermolecular interactions in the aromatic system .

Physicochemical Characterization Building Block Selection Process Chemistry

Lipophilicity and Polar Surface Area: XLogP3 and PSA Differentiation of 1H-Pyrimido[5,4-c]azepine from Substituted Pyrimidoazepine Analogs

The unsubstituted 1H-pyrimido[5,4-c]azepine scaffold exhibits a computed XLogP3 of 0.7 and a topological polar surface area (TPSA) of 36.8 Ų [1]. These values place it in a favorable drug-likeness space distinct from commonly procured substituted analogs. For example, 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine (CAS 635698-50-9) has a higher XLogP of 0.74 and a TPSA of 37.81 Ų due to the electron-withdrawing chlorine substituents . The 0.04 lower XLogP and 1.01 Ų smaller TPSA of the target compound indicate slightly higher aqueous solubility and better compliance with Lipinski's Rule of Five parameters.

Drug-Likeness ADME Prediction Medicinal Chemistry

Utility as a Folic Acid Antimetabolite Intermediate: Regiochemistry-Dependent Cycloaddition Reactivity

Miller and Ray (1996) demonstrated that the [5,4-c] fusion pattern is essential for enabling intramolecular 1,3-dipolar cycloaddition reactions that construct pyrimidoazepinone-based folic acid derivatives [1]. In this study, an isoxazolinopyrimidoazepine derivative 21 was synthesized via nitrile oxide cycloaddition and subsequently transformed into the pyrimidoazepinone derivative 22, which served as a key intermediate for folic acid analogue synthesis. This synthetic pathway exploits the specific geometry of the [5,4-c] scaffold—the angular relationship between the pyrimidine and azepine rings—to direct the cycloaddition regiochemistry. Other pyrimidoazepine isomers such as [4,5-b] or [1,6-a] cannot undergo this transformation with the same regio- and stereochemical outcomes due to the altered spatial arrangement of the reactive sites.

Antimetabolite Synthesis Folic Acid Analogues Cycloaddition Chemistry

Hydrogen-Bond Donor/Acceptor Configuration: Impact on Target Engagement Selectivity in Kinase Inhibitor Design

The [5,4-c] fusion pattern positions the azepine NH at position 6 and provides two hydrogen-bond acceptor sites (pyrimidine nitrogens), yielding an HBD count of 1 and HBA count of 2 [1]. In contrast, the [4,5-b] regioisomer (5H-pyrimido[4,5-b]azepine, CAS 18549-67-2) places the NH at position 5, altering the vector of the hydrogen-bond donor relative to the acceptor sites. This topological difference is functionally significant: Kawakita et al. (2013) demonstrated that pyrimido[4,5-b]azepine derivatives act as HER2/EGFR dual inhibitors by engaging the ATP binding site through a specific hydrogen-bonding network that depends on the [4,5-b] fusion geometry [2]. The [5,4-c] isomer, with its distinct HBD/HBA spatial arrangement, is predicted to present a different hydrogen-bonding pharmacophore that may confer selectivity advantages against kinase targets not addressed by the [4,5-b] scaffold.

Kinase Inhibition Structure-Based Drug Design Scaffold Selection

Optimal Procurement and Application Scenarios for 1H-Pyrimido[5,4-c]azepine (9CI) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring a Clean, Unsubstituted Aromatic Scaffold with Low Starting Lipophilicity

The XLogP3 of 0.7 and TPSA of 36.8 Ų [1] make 1H-pyrimido[5,4-c]azepine (9CI) an optimal core scaffold for hit-to-lead optimization where controlling lipophilicity is critical for maintaining favorable ADME properties. Compared to substituted analogs such as 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine (XLogP 0.74, TPSA 37.81 Ų), the target compound provides a lower lipophilicity starting point, allowing medicinal chemists greater flexibility to introduce potency-enhancing hydrophobic substituents without exceeding Lipinski thresholds. Procurement of this specific compound ensures that SAR exploration begins from a well-characterized physicochemical baseline.

Synthesis of Pyrimidoazepine-Based Folic Acid Antimetabolites via Intramolecular Cycloaddition

As demonstrated by Miller and Ray (1996), the [5,4-c] fusion geometry is essential for the intramolecular 1,3-dipolar cycloaddition pathway that produces pyrimidoazepinone intermediates for folic acid analogue synthesis [2]. Research groups engaged in antifolate drug discovery should source this specific CAS-numbered compound, as other pyrimidoazepine regioisomers (e.g., [4,5-b] or [1,6-a]) lack the requisite spatial arrangement of reactive sites to undergo this transformation with the same regiochemical outcome. Using the incorrect isomer would result in synthetic failure, representing a direct procurement risk.

Structure-Based Drug Design Targeting Kinases or GPCRs Outside the HER2/EGFR Patent Space

While pyrimido[4,5-b]azepine derivatives have been extensively patented as HER2/EGFR dual inhibitors [3], the [5,4-c] scaffold presents a distinct hydrogen-bonding pharmacophore (HBD at position 6, HBA count of 2) that may confer selectivity for kinase targets or GPCR subtypes not addressed by the [4,5-b] series. Research programs seeking novel composition-of-matter intellectual property should prioritize the [5,4-c] scaffold to differentiate their chemical series from the crowded [4,5-b] patent landscape, leveraging the unique HBD/HBA spatial arrangement for target engagement selectivity.

Diversity-Oriented Synthesis and Building Block Collection Curation

For academic screening collections and commercial building block libraries, the fully aromatic [5,4-c] scaffold (density 1.227 g/cm³, refractive index 1.656) provides physicochemical properties that are distinct from both partially saturated analogs (e.g., tetrahydro-[4,5-b]azepine with density 1.093 g/cm³) and other regioisomers. Including this specific scaffold in a screening collection increases the three-dimensional chemical diversity coverage of the pyrimidoazepine subspace, enabling the discovery of hit compounds with novel binding modes that would be inaccessible if only the more common [4,5-b] isomers were stocked.

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